![molecular formula C7H10BrN3O B13276803 5-Bromo-2-[(dimethylamino)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13276803.png)
5-Bromo-2-[(dimethylamino)methyl]-3,4-dihydropyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-[(dimethylamino)methyl]-3,4-dihydropyrimidin-4-one: is a heterocyclic organic compound that contains a bromine atom, a dimethylamino group, and a dihydropyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-[(dimethylamino)methyl]-3,4-dihydropyrimidin-4-one typically involves the reaction of 5-bromo-2-chloropyrimidine with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common Reagents and Conditions:
Nucleophiles: Sodium hydroxide, potassium carbonate, and other bases.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed:
- Substituted pyrimidinones
- Oxidized or reduced derivatives
- Condensation products with aldehydes or ketones
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules. It is also employed in the development of new synthetic methodologies and reaction mechanisms.
Biology: In biological research, the compound is studied for its potential as a pharmacophore in drug design. It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. It may also find applications in the development of new catalysts or functional materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-[(dimethylamino)methyl]-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- 5-Bromo-2-chloropyrimidine
- 5-Bromo-2-methylpyrimidine
- 5-Bromo-2-(dimethylamino)pyrimidine
Comparison: Compared to similar compounds, 5-Bromo-2-[(dimethylamino)methyl]-3,4-dihydropyrimidin-4-one is unique due to the presence of the dimethylamino group and the dihydropyrimidinone core. These structural features contribute to its distinct chemical reactivity and potential applications. The compound’s ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C7H10BrN3O |
|---|---|
Molecular Weight |
232.08 g/mol |
IUPAC Name |
5-bromo-2-[(dimethylamino)methyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H10BrN3O/c1-11(2)4-6-9-3-5(8)7(12)10-6/h3H,4H2,1-2H3,(H,9,10,12) |
InChI Key |
XZMZFVUOUDRCHW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=NC=C(C(=O)N1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(Methylsulfanyl)phenyl]oxan-4-amine](/img/structure/B13276732.png)
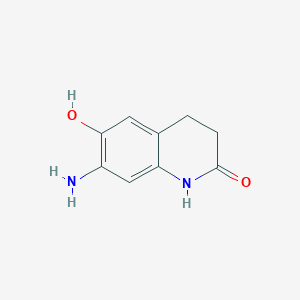
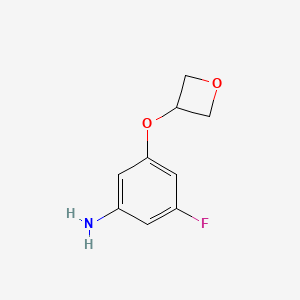
![3-[3-(Aminomethyl)phenyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B13276750.png)
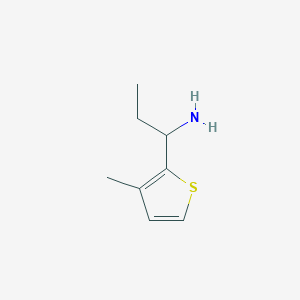

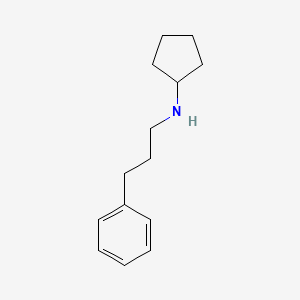
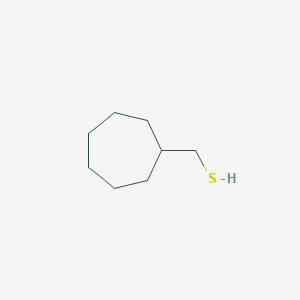
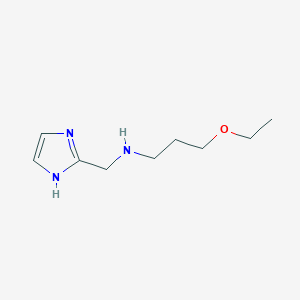
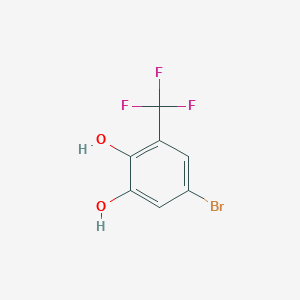

![N-[(4-bromothiophen-2-yl)methyl]-1-methylpiperidin-4-amine](/img/structure/B13276808.png)
![3-{5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}propanoic acid](/img/structure/B13276815.png)
amine](/img/structure/B13276816.png)
